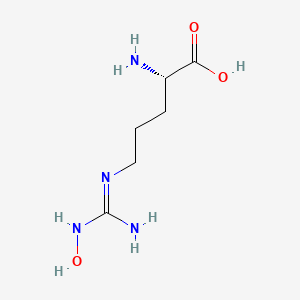

N-omega-Hydroxy-L-arginine

Vue d'ensemble

Description

N-Oméga-Hydroxy-L-Arginine est un L-alpha-aminoacide non protéinogène de formule chimique C6H14N4O3 . Il est un intermédiaire dans la biosynthèse de l'oxyde nitrique à partir de la L-arginine, catalysée par la synthase d'oxyde nitrique . Ce composé joue un rôle important dans divers processus biologiques, notamment la régulation du tonus vasculaire et la réponse immunitaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N-Oméga-Hydroxy-L-Arginine peut être synthétisée par l'hydroxylation de la L-arginine à l'aide d'enzymes de la synthase d'oxyde nitrique (NOS) . La réaction implique généralement l'utilisation de NADPH et d'oxygène comme cofacteurs . Le processus peut être réalisé in vitro en utilisant des enzymes NOS purifiées ou in vivo au sein de systèmes biologiques .

Méthodes de production industrielle

Ces micro-organismes peuvent être cultivés dans des bioréacteurs dans des conditions contrôlées pour produire le composé à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La N-Oméga-Hydroxy-L-Arginine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée davantage pour produire de l'oxyde nitrique et de la citrulline.

Réduction : Elle peut être réduite en L-arginine dans certaines conditions.

Substitution : Elle peut participer à des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Catalysée par la synthase d'oxyde nitrique en présence de NADPH et d'oxygène.

Réduction : Peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Oxydation : Produit de l'oxyde nitrique et de la citrulline.

Réduction : Produit de la L-arginine.

Substitution : Produit divers dérivés substitués de la N-Oméga-Hydroxy-L-Arginine.

Applications de la recherche scientifique

La N-Oméga-Hydroxy-L-Arginine a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de l'oxyde nitrique.

Biologie : Étudiée pour son rôle dans la régulation du tonus vasculaire et de la réponse immunitaire.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans les maladies cardiovasculaires et le cancer.

Mécanisme d'action

La N-Oméga-Hydroxy-L-Arginine exerce ses effets principalement par son rôle d'intermédiaire dans la biosynthèse de l'oxyde nitrique . Elle est hydroxylée par la synthase d'oxyde nitrique pour produire de l'oxyde nitrique et de la citrulline . L'oxyde nitrique est une molécule de signalisation clé qui régule le tonus vasculaire, la réponse immunitaire et la neurotransmission . Le composé inhibe également l'arginase, ce qui peut moduler la disponibilité de la L-arginine pour la production d'oxyde nitrique .

Applications De Recherche Scientifique

Cardiovascular Diseases

Research indicates that L-NOHA has therapeutic potential in managing cardiovascular diseases (CVDs). In spontaneously hypertensive rats, treatment with L-NOHA significantly reduced blood pressure and improved vascular function by decreasing arginase activity and increasing NO production . This suggests that targeting arginase with inhibitors like L-NOHA may offer new strategies for treating hypertension and associated vascular dysfunctions.

Infectious Diseases

L-NOHA has been shown to control infections by inhibiting the growth of Leishmania parasites within macrophages. Studies demonstrated that L-NOHA effectively reduced intracellular amastigote counts by inhibiting arginase activity, which is essential for parasite survival . This finding highlights its potential as an adjunct therapy in treating parasitic infections.

Cancer Research

In cancer studies, L-NOHA has been linked to inducing apoptosis in tumor cells that rely on polyamine synthesis for proliferation. By inhibiting arginase, it disrupts the supply of L-ornithine necessary for polyamine production, thus impairing tumor growth . This mechanism positions L-NOHA as a candidate for cancer therapy, particularly in tumors characterized by high arginase activity.

Case Studies and Research Findings

Mécanisme D'action

N-Omega-Hydroxy-L-Arginine exerts its effects primarily through its role as an intermediate in the biosynthesis of nitric oxide . It is hydroxylated by nitric oxide synthase to produce nitric oxide and citrulline . Nitric oxide is a key signaling molecule that regulates vascular tone, immune response, and neurotransmission . The compound also inhibits arginase, which can modulate the availability of L-arginine for nitric oxide production .

Comparaison Avec Des Composés Similaires

Composés similaires

L-Arginine : Le précurseur de la N-Oméga-Hydroxy-L-Arginine dans la voie de synthèse de l'oxyde nitrique.

N-Hydroxy-nor-L-Arginine : Un composé similaire avec une structure légèrement différente et une activité biologique similaire.

Citrulline : Un produit de l'oxydation de la N-Oméga-Hydroxy-L-Arginine.

Unicité

La N-Oméga-Hydroxy-L-Arginine est unique en raison de son double rôle d'intermédiaire dans la synthèse de l'oxyde nitrique et d'inhibiteur de l'arginase . Cette double fonctionnalité en fait un composé précieux pour étudier la régulation de la production d'oxyde nitrique et ses effets sur divers processus biologiques .

Activité Biologique

N-omega-Hydroxy-L-arginine (L-NOHA) is a significant compound in the field of biochemistry, particularly for its role as an intermediate in the biosynthesis of nitric oxide (NO) from L-arginine. This article delves into the biological activity of L-NOHA, highlighting its mechanisms, effects on various biological systems, and implications for therapeutic applications.

L-NOHA is primarily recognized as a potent inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine. Studies have shown that L-NOHA exhibits a Ki value of approximately 150 µM against bovine liver arginase, making it one of the most effective arginase inhibitors identified to date . The inhibition of arginase leads to increased availability of L-arginine for nitric oxide synthase (NOS), thus enhancing NO production.

Nitric Oxide Synthesis

L-NOHA serves as an intermediate in the conversion of L-arginine to NO and L-citrulline. Research indicates that the apparent Km for L-NOHA is 6.6 µM, which is comparable to that of L-arginine (2.3 µM), suggesting that L-NOHA can effectively participate in NO synthesis . The enzymatic reaction involves the oxidation of the hydroxylated nitrogen in L-NOHA, leading to NO production. This process is dependent on cofactors such as NADPH and tetrahydrobiopterin, with distinct stoichiometric relationships observed between NO production and cofactor consumption when utilizing L-NOHA versus L-arginine .

Inhibition of Arginase Activity

The inhibition of arginase by L-NOHA has been linked to various physiological effects:

- Vascular Function : In spontaneously hypertensive rats, treatment with arginase inhibitors like N(omega)-hydroxy-nor-L-arginine has been shown to significantly reduce blood pressure and improve vascular reactivity . This effect is attributed to enhanced NO availability due to decreased competition for L-arginine.

- Tumor Cell Cytostasis : Studies have reported that L-NOHA induces cytostasis in both human and murine tumor cells, indicating potential anti-cancer properties . The mechanism may involve increased NO levels leading to apoptosis or cell cycle arrest.

Case Studies

- Hypertension Management : A study involving spontaneously hypertensive rats demonstrated that administration of N-hydroxy-nor-L-arginine resulted in a notable decrease in systolic blood pressure by approximately 35 mmHg and improved vascular reactivity through enhanced NO production .

- Cancer Research : Research on tumor cells has shown that treatment with L-NOHA leads to significant growth inhibition, suggesting its potential utility as an adjunctive therapy in cancer treatment .

Comparative Data Table

| Parameter | L-NOHA | L-Arginine |

|---|---|---|

| Ki against Bovine Liver Arginase | 150 µM | - |

| Km for NO Synthesis | 6.6 µM | 2.3 µM |

| Vmax (NO production) | 99 nmol/min/mg | 54 µmol/min/mg |

| Effect on Blood Pressure | Decreases by ~35 mmHg | Not applicable |

| Cytostatic Effect | Yes | Variable |

Propriétés

Numéro CAS |

53054-07-2 |

|---|---|

Formule moléculaire |

C6H14N4O3 |

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid |

InChI |

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1 |

Clé InChI |

FQWRAVYMZULPNK-BYPYZUCNSA-N |

SMILES |

C(CC(C(=O)O)N)CN=C(N)NO |

SMILES isomérique |

C(C[C@@H](C(=O)O)N)CN=C(N)NO |

SMILES canonique |

C(CC(C(=O)O)N)CN=C(N)NO |

Key on ui other cas no. |

53054-07-2 |

Description physique |

Solid |

Séquence |

X |

Synonymes |

6-NOHA N(G)-hydroxy-L-arginine N(omega)-hydroxy-L-arginine N(omega)-hydroxyarginine N-omega-hydroxy-L-arginine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.